Pentyl 1-hydroxycyclopentane-1-carboxylate
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Overview
Description
Pentyl 1-hydroxycyclopentane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 1-hydroxycyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of 1-hydroxycyclopentane-1-carboxylic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of cyclopentanol as a starting material, which is first oxidized to cyclopentanone. The cyclopentanone is then subjected to a Grignard reaction with pentylmagnesium bromide to form the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of efficient separation techniques such as distillation and crystallization is essential to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pentyl 1-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone or 1-hydroxycyclopentane-1-carboxylic acid.
Reduction: Formation of pentyl 1-hydroxycyclopentanol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Pentyl 1-hydroxycyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pentyl 1-hydroxycyclopentane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar structure but lacks the ester group.
Cyclopentanone: Similar structure but lacks the hydroxyl and ester groups.
Pentyl cyclopentane-1-carboxylate: Similar structure but lacks the hydroxyl group.
Uniqueness
Pentyl 1-hydroxycyclopentane-1-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
13227-83-3 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.278 |
IUPAC Name |
pentyl 1-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-2-3-6-9-14-10(12)11(13)7-4-5-8-11/h13H,2-9H2,1H3 |
InChI Key |
RHBWDHBYFSDQBH-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1(CCCC1)O |
Synonyms |
Cyclopentanecarboxylic acid, 1-hydroxy-, pentyl ester (7CI,8CI) |
Origin of Product |
United States |
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